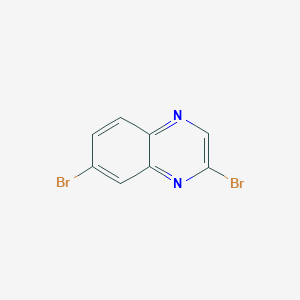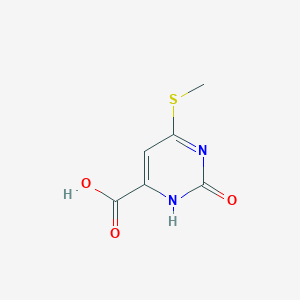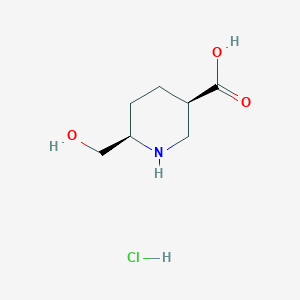
N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide is a heterocyclic compound that contains both a thiadiazole ring and a nicotinamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide typically involves the reaction of nicotinic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, often in the presence of a catalyst .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with various molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA, interfering with replication and transcription processes, which contributes to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiadiazole derivatives such as 2-amino-5-mercapto-1,3,4-thiadiazole and 5-arylazothiazoles .
Uniqueness
N-(5-Thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)nicotinamide is unique due to the presence of both the thiadiazole ring and the nicotinamide moiety. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications. Its ability to interact with multiple biological targets and its potential for diverse chemical modifications further enhance its uniqueness .
Properties
CAS No. |
55376-17-5 |
|---|---|
Molecular Formula |
C8H6N4OS2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H6N4OS2/c13-6(5-2-1-3-9-4-5)10-7-11-12-8(14)15-7/h1-4H,(H,12,14)(H,10,11,13) |
InChI Key |
APFKEGLTDXYNMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=NNC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



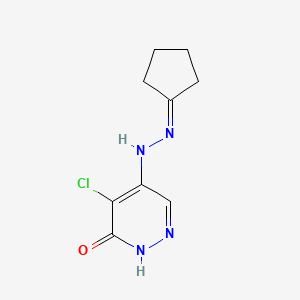
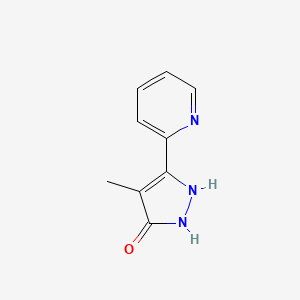
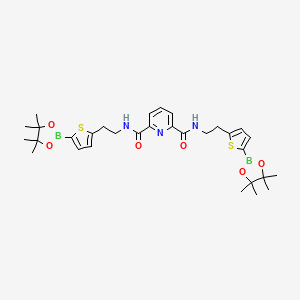
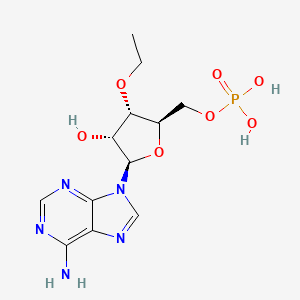
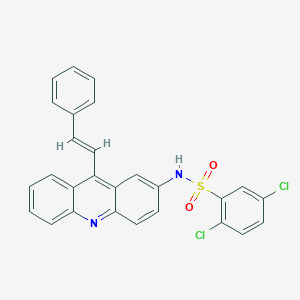
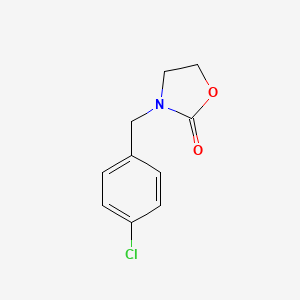
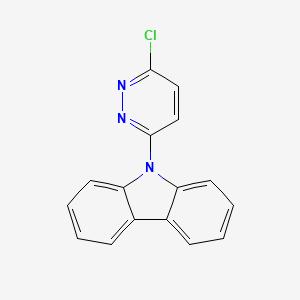
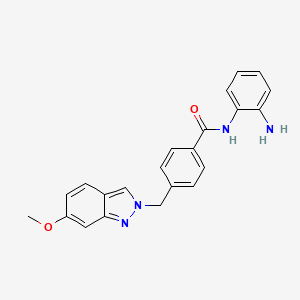
![4-[(E)-indol-5-ylidenemethyl]-2-phenyl-1,3-oxazol-5-ol](/img/structure/B15215736.png)

